molecular formula C11H16N2 B2826652 2-Methyl-4-N-(1-methylcyclopropyl)benzene-1,4-diamine CAS No. 1600014-68-3

2-Methyl-4-N-(1-methylcyclopropyl)benzene-1,4-diamine

Cat. No. B2826652
CAS RN: 1600014-68-3
M. Wt: 176.263
InChI Key: MYHMZWOWZIKTKU-UHFFFAOYSA-N
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Description

The compound “2-Methyl-4-N-(1-methylcyclopropyl)benzene-1,4-diamine” is a derivative of benzene, which is an aromatic hydrocarbon. It has two amine (-NH2) functional groups attached to the benzene ring at the 1 and 4 positions (also known as para position). There is a methyl group (-CH3) attached at the 2 position and a N-(1-methylcyclopropyl) group attached at the 4 position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar, cyclic structure of the benzene ring, with the various substituents attached. The presence of the amine groups could potentially allow for hydrogen bonding .


Chemical Reactions Analysis

The presence of the amine groups makes the compound a potential nucleophile, able to donate electron density to electrophiles in chemical reactions. The compound could potentially undergo reactions typical of amines, such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the amine groups could confer basicity to the compound .

Scientific Research Applications

Inhibition of Monoamine Oxidase

Research on benzylcyclopropylamine derivatives has shown their potential as inhibitors of monoamine oxidase (MAO), an enzyme relevant in neurological disorders. For instance, 1-Benzylcyclopropylamine has been identified as a competitive reversible inhibitor and a mechanism-based inactivator of MAO, potentially useful for therapeutic applications in neuropsychiatric and neurodegenerative diseases R. Silverman & P. Zieske, 1985.

Fluorescent Sensing for Metal Ions

The benzene-1,2-diamine backbone serves as a foundation for designing chemosensors, as demonstrated by a study on a fluorescent receptor based on 2-((E)-(2-aminophenylimino)methyl)-6-isopropyl-3-methylphenol. This receptor exhibits selectivity and sensitivity towards Ni2+ and Cu2+ ions, illustrating its potential application in environmental monitoring and analytical chemistry Shashikant P. Pawar et al., 2015.

Advanced Material Development

Aromatic diamines are crucial intermediates in synthesizing high-performance polymers. A study on the synthesis and properties of aromatic polyamides derived from 2,6‐bis(4‐aminophenoxy)naphthalene and various aromatic dicarboxylic acids highlights the role of such diamines in creating materials with desirable thermal and mechanical properties. These materials have applications in aerospace, automotive, and electronics due to their high strength, thermal stability, and chemical resistance Chin‐Ping Yang et al., 1996.

Ethylene Perception Inhibition in Agriculture

The use of 1-methylcyclopropene (1-MCP) on fruits and vegetables showcases the application of cyclopropylamine derivatives in agriculture. 1-MCP inhibits ethylene perception, delaying ripening and senescence in harvested produce, thus extending shelf life and maintaining quality during storage and transport C. Watkins, 2006.

properties

IUPAC Name

2-methyl-4-N-(1-methylcyclopropyl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-8-7-9(3-4-10(8)12)13-11(2)5-6-11/h3-4,7,13H,5-6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHMZWOWZIKTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2(CC2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-N-(1-methylcyclopropyl)benzene-1,4-diamine

CAS RN

1600014-68-3
Record name 3-methyl-N1-(1-methylcyclopropyl)benzene-1,4-diamine
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